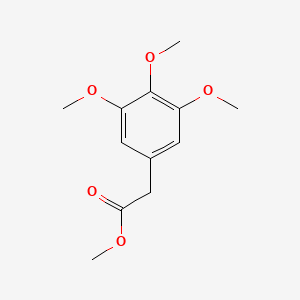

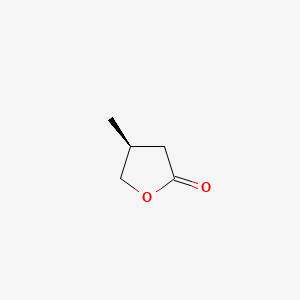

![molecular formula C20H15ClO3 B1310694 Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro- CAS No. 833484-99-4](/img/structure/B1310694.png)

Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzoic acid is an organic compound described by the chemical formula C6H5COOH. It consists of a carboxyl group attached to a benzene ring, making it an aromatic carboxylic acid . This compound exists as a crystalline, colorless solid under normal conditions .

Synthesis Analysis

The commercial production of benzoic acid is typically done via the partial oxidation of toluene with oxygen, catalyzed by manganese or cobalt naphthenates . Another industrial method of preparing benzoic acid is by reacting tri-chlorotoluene with calcium hydroxide in the presence of water, and treating the calcium benzoate product with hydrochloric acid .Molecular Structure Analysis

The structure of a benzoic acid molecule consists of a benzene ring to which a carboxyl functional group is linked. The molecule consists of 7 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

Benzoic acid can undergo an acid-base reaction, converting it from its neutral form to its ionic carboxylate form . For example, a wash with NaOH would convert benzoic acid into its ionic carboxylate form, which would then be more soluble in the aqueous layer .Physical And Chemical Properties Analysis

Benzoic acid is a crystalline, colorless solid under normal conditions . It has a faintly pleasant odor due to the presence of the aromatic ring . At a temperature of 130°C, the density of this compound reduces to 1.075 grams per cubic centimeter .Scientific Research Applications

1. Polymer Synthesis and Material Science

- Cyclopolymerization and Material Fabrication : Benzoic acid derivatives are used in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts facilitate the cyclopolymerization of various compounds, leading to the creation of novel materials with potential applications in material science and engineering (Mayershofer, Nuyken, & Buchmeiser, 2006).

2. Organic Synthesis and Chemical Reactions

- Hypervalent Iodine Reagents : Certain benzoic acid derivatives serve as recyclable hypervalent iodine reagents for vicinal halomethoxylation of unsaturated compounds. This application is significant in organic chemistry for the functionalization of organic molecules (Yusubov, Drygunova, & Zhdankin, 2004).

3. Coordination Chemistry and Photophysics

- Lanthanide-based Coordination Polymers : Benzoic acid derivatives are used to support lanthanide coordination compounds, which are studied for their structural and photophysical properties. These studies are relevant in the field of coordination chemistry and materials science (Sivakumar, Reddy, Cowley, & Butorac, 2011).

4. Biodegradation and Environmental Science

- Biodegradation Studies : Research on the metabolism of biphenyl by Mycobacterium sp. revealed benzoic acid as a major metabolite, indicating its role in microbial degradation pathways. This is relevant for environmental science, particularly in understanding the biodegradation of aromatic compounds (Moody, Doerge, Freeman, & Cerniglia, 2002).

5. Biosynthesis and Metabolism

- Biosynthesis in Plants and Bacteria : Benzoic acid is a significant component in the biosynthesis of various natural products in plants and bacteria. Understanding its biosynthesis pathway is crucial in biochemistry and pharmacology (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).

6. Pharmaceutical Research

- Drug Metabolism and Pharmacokinetics : Studies on the oxidative metabolism of novel antidepressants have shown the formation of benzoic acid derivatives as metabolites, highlighting its role in drug metabolism and pharmacokinetics (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Safety And Hazards

properties

IUPAC Name |

3-chloro-4-[(2-phenylphenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClO3/c21-18-12-15(20(22)23)10-11-19(18)24-13-16-8-4-5-9-17(16)14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEKAACLTVVSLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2COC3=C(C=C(C=C3)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461771 |

Source

|

| Record name | Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro- | |

CAS RN |

833484-99-4 |

Source

|

| Record name | Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate](/img/structure/B1310611.png)

![Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1310612.png)

![(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol](/img/structure/B1310621.png)